

Discovery of (S)-GSK1379725A as a BPTF ligand

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An In-Depth Technical Guide to the Discovery of (S)-GSK1379725A as a BPTF Ligand

Introduction

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is the largest component of the Nucleosome Remodeling Factor (NURF) complex, a crucial player in chromatin remodeling.[1][2] BPTF facilitates transcriptional regulation by engaging the nucleosome through its C-terminal PHD finger binding to trimethylated histone H3K4me3 and its bromodomain binding to acetylated histone H4K16ac.[1] Dysregulation of BPTF has been implicated in various cancers, including melanoma, breast cancer, and lung cancer, making it a compelling therapeutic target.[3][4][5] The discovery of small molecule inhibitors for the BPTF bromodomain is a critical step towards developing novel cancer therapies. This guide details the discovery and characterization of **(S)-GSK1379725A**, a selective ligand for the BPTF bromodomain.

Quantitative Data Summary

The following tables summarize the binding affinity and cellular activity of GSK1379725A and other relevant BPTF inhibitors.

Table 1: Binding Affinity of BPTF Ligands



Compound	Assay	Affinity (Kd)	Notes
rac-GSK1379725A (AU1, rac-1)	Isothermal Titration Calorimetry (ITC)	2.8 μΜ	Racemic mixture.[6]
(S)-GSK1379725A ((S)-1)	Protein-observed Fluorine NMR (PrOF NMR)	-	Identified as the active enantiomer.[1]
Cpd8	Isothermal Titration Calorimetry (ITC)	428 nM	A potent and selective inhibitor.[7]
Cpd10	Isothermal Titration Calorimetry (ITC)	655 nM	A potent and selective inhibitor.[7]

Table 2: Cellular Activity of BPTF Ligands

Compound	Assay Type	Cell Line	Activity (EC50 / Effect)
GSK1379725A	Cellular Assays (unspecified)	Not specified	500 nM (active in 5 assays).[6]
rac-GSK1379725A	Reporter Assay	Not specified	Reduced transcription in a BPTF-specific manner.[1]
rac-GSK1379725A	Gene Expression/Cell Cycle	Breast epithelial cells	Decreased c-MYC regulated genes; G1 cell cycle arrest.[1]
Cpd8	Gene Expression	A549	Downregulated c- MYC expression.[7]

Experimental Protocols

Detailed methodologies for the key experiments in the discovery and characterization of **(S)**-**GSK1379725A** are provided below.



Protein-observed Fluorine NMR (PrOF NMR) for Enantiomer Identification

This method was used to identify the active enantiomer of GSK1379725A.[1]

- Protein Labeling: The BPTF bromodomain is expressed in E. coli with 5-fluorotryptophan
 (5FW) to incorporate a fluorine label near the histone binding site.[8]
- Sample Preparation: Labeled BPTF protein is purified and prepared in a suitable NMR buffer.
- NMR Spectroscopy:19F NMR spectra are acquired for the 5FW-labeled BPTF bromodomain alone.
- Ligand Titration: The racemic mixture (rac-1), as well as the individual (R) and (S) enantiomers, are added to separate samples of the labeled protein at a two-fold excess concentration.[1]
- Data Analysis: Changes in the 19F resonance signal of the protein are monitored. Significant broadening of the fluorine resonance upon ligand addition indicates binding. The enantiomer that causes the most significant perturbation is identified as the active binder. For GSK1379725A, the (S)-enantiomer resulted in significant broadening, identifying it as the active stereoisomer.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a direct binding assay used to determine the binding affinity (Kd) of a ligand to a protein. [6]

- Sample Preparation: Purified, unlabeled BPTF protein is placed in the sample cell of the calorimeter. The ligand, rac-GSK1379725A, is loaded into the injection syringe. Both are in an identical buffer solution to minimize heat of dilution effects.
- Titration: A series of small, sequential injections of the ligand are made into the protein solution.
- Heat Measurement: The heat change associated with each injection is measured by the calorimeter. This heat is proportional to the amount of binding that occurs.



 Data Analysis: As the protein becomes saturated with the ligand, the heat change per injection diminishes. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For rac-GSK1379725A, this method yielded a Kd of 2.8 μM.[6]

Cellular Thermal Shift Assay (CETSA)

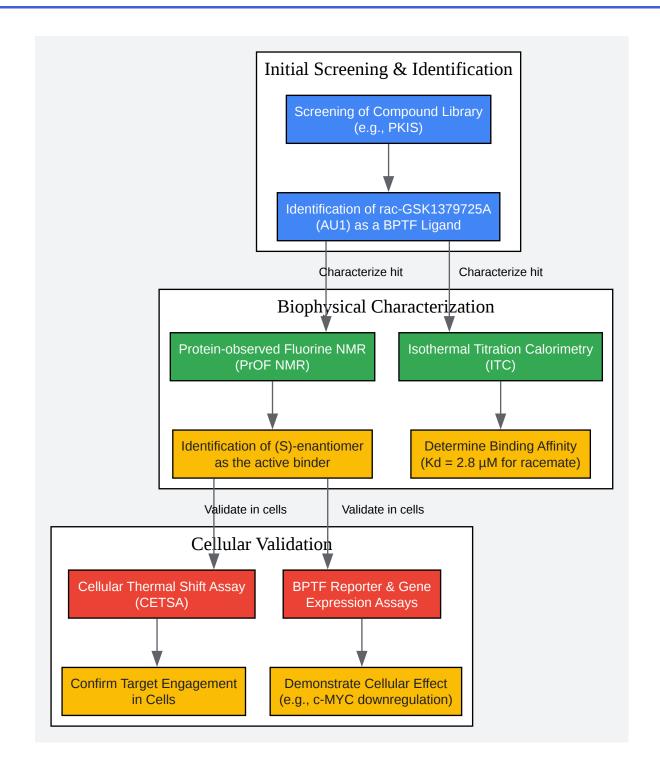
CETSA is used to verify the engagement of a ligand with its target protein within a cellular environment.[7][9][10]

- Cell Treatment: Intact cells (e.g., A549) are incubated with the compound of interest (e.g.,
 (S)-GSK1379725A) or a vehicle control (DMSO) for a specified time.[7]
- Thermal Challenge: The cell suspensions are divided into aliquots and heated to a range of different temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.[9]
- Cell Lysis and Fractionation: After heating, cells are lysed. Denatured and aggregated proteins are separated from the soluble protein fraction by centrifugation.[10]
- Protein Detection: The amount of soluble BPTF protein remaining in the supernatant at each temperature is quantified. This is typically done by Western blotting or other sensitive protein detection methods like AlphaLISA.[9][10]
- Data Analysis: The amount of soluble protein is plotted against temperature, generating a
 "melting curve". A shift in the melting curve to a higher temperature in the presence of the
 compound compared to the vehicle control indicates target engagement.[11]

Visualizations Experimental Workflow

The following diagram illustrates the workflow for the identification and characterization of **(S)**-**GSK1379725A**.





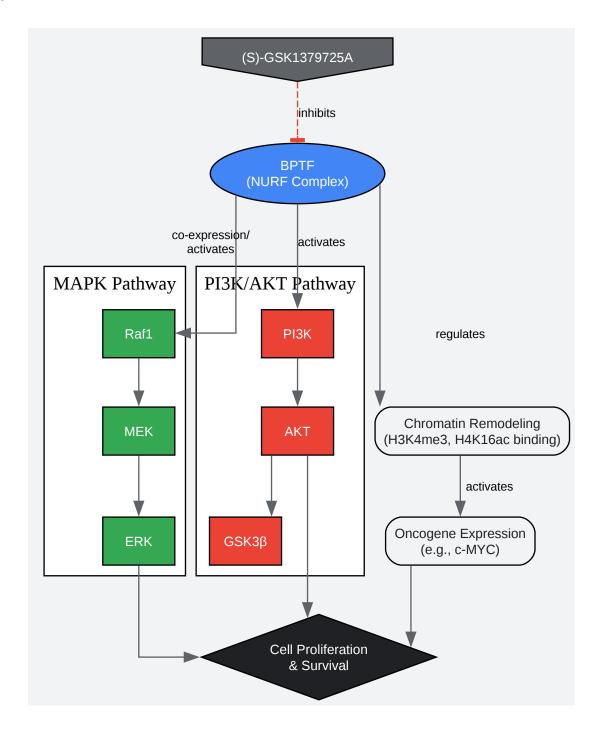
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Caption: Workflow for the discovery and validation of (S)-GSK1379725A.

BPTF Signaling Pathways



BPTF, as part of the NURF complex, influences several key signaling pathways implicated in cancer.



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Caption: BPTF's role in oncogenic signaling pathways.

Conclusion



The identification of **(S)-GSK1379725A** as a selective ligand for the BPTF bromodomain represents a significant advancement in the field of epigenetic drug discovery. Through a combination of biophysical techniques like PrOF NMR and ITC, its binding characteristics were defined, and its cellular activity was confirmed through reporter and gene expression assays.[1] [6] This molecule serves as a valuable chemical tool to further investigate the biological functions of BPTF and as a foundational scaffold for the development of more potent and selective BPTF inhibitors for cancer therapy.

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